molecular formula C13H15ClO2 B12075130 3-Chloro-5-vinyl-benzoic acid tert-butyl ester

3-Chloro-5-vinyl-benzoic acid tert-butyl ester

Cat. No.: B12075130
M. Wt: 238.71 g/mol
InChI Key: WFQHPWDSROURJU-UHFFFAOYSA-N
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Description

3-Chloro-5-vinyl-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H15ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl ester group, and the benzene ring is substituted with a chlorine atom and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-vinyl-benzoic acid tert-butyl ester typically involves the esterification of 3-Chloro-5-vinyl-benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as sulfonic acid resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-vinyl-benzoic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 3-Chloro-5-vinyl-benzoic acid or 3-Chloro-5-vinyl-benzaldehyde.

    Reduction: 3-Chloro-5-vinyl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-vinyl-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-vinyl-benzoic acid tert-butyl ester involves its interaction with various molecular targets, depending on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new chemical bond. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-vinyl-benzoic acid: Similar structure but lacks the tert-butyl ester group.

    3-Chloro-5-vinyl-benzyl alcohol: Similar structure but has a hydroxyl group instead of the ester group.

    3-Chloro-5-vinyl-benzaldehyde: Similar structure but has an aldehyde group instead of the ester group.

Uniqueness

3-Chloro-5-vinyl-benzoic acid tert-butyl ester is unique due to the presence of both the chlorine atom and the vinyl group on the benzene ring, as well as the tert-butyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical syntheses and applications.

Properties

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

tert-butyl 3-chloro-5-ethenylbenzoate

InChI

InChI=1S/C13H15ClO2/c1-5-9-6-10(8-11(14)7-9)12(15)16-13(2,3)4/h5-8H,1H2,2-4H3

InChI Key

WFQHPWDSROURJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=C)Cl

Origin of Product

United States

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